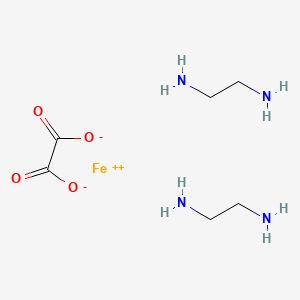![molecular formula C6H5N5O2S B14170063 3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione CAS No. 7271-91-2](/img/structure/B14170063.png)
3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a heterocyclic compound that belongs to the pyrimido[4,5-e][1,2,4]triazine family. This compound is of significant interest due to its diverse biological activities, including antiviral, antimicrobial, anti-inflammatory, and analgesic properties . The structure of this compound features a pyrimido[4,5-e][1,2,4]triazine core with a methylsulfanyl group at the 3-position and keto groups at the 6 and 8 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione typically involves the condensation of alloxane with S-alkylisothiosemicarbazide . This reaction is carried out under controlled conditions to prevent the decomposition of the pyrimidine ring. The reaction conditions often include heating and the use of specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the oxidation of 3-alkylthio derivatives to form 3-alkylsulfonyl derivatives, which can then be replaced by various nucleophiles under mild conditions . This method allows for the large-scale production of the compound while maintaining its structural integrity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfonyl derivatives.
Substitution: The 3-alkylthio group can be replaced by various nucleophiles, such as oxy, azido, and amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium sulfide for the formation of thiones and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent the decomposition of the uracil fragment.
Major Products
The major products formed from these reactions include 3-substituted pyrimido[4,5-e][1,2,4]triazine derivatives, which possess diverse biological activities .
Wissenschaftliche Forschungsanwendungen
3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and interfere with cellular processes . For example, its antitumor activity is linked to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-e][1,2,4]triazine-6,8-diones: These compounds share the same core structure but differ in the substituents at the 3-position.
Pyrazolo[4,3-e][1,2,4]triazine derivatives: These compounds have a similar triazine ring system but with different substituents and biological activities.
Uniqueness
3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methylsulfanyl group at the 3-position enhances its antiviral and antimicrobial properties compared to other derivatives .
Eigenschaften
CAS-Nummer |
7271-91-2 |
|---|---|
Molekularformel |
C6H5N5O2S |
Molekulargewicht |
211.20 g/mol |
IUPAC-Name |
3-methylsulfanyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C6H5N5O2S/c1-14-6-8-3-2(10-11-6)4(12)9-5(13)7-3/h1H3,(H2,7,8,9,11,12,13) |
InChI-Schlüssel |
ASMCPGJTVDZGQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(C(=O)NC(=O)N2)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)


![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)

![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
